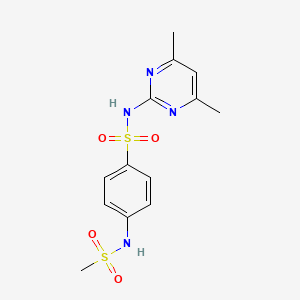

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-(methanesulfonamido)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S2/c1-9-8-10(2)15-13(14-9)17-23(20,21)12-6-4-11(5-7-12)16-22(3,18)19/h4-8,16H,1-3H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVQUHJULWQWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through cyclization reactions, followed by the introduction of dimethyl groups via alkylation. The benzenesulfonamide moiety is then attached through sulfonation and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also emphasize the importance of purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine or benzenesulfonamide moieties.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide is a chemical compound with potential applications in various scientific fields. Its CAS number is 545384-22-3.

Properties and Structure

- Molecular Formula C13H16N4O4S2

- It is a diazine that retains its aromaticity .

- Derivatives of pyrimidine are widely present in organic macromolecular nucleic acids, and many drugs also contain them .

Synonyms

- This compound

Potential Applications

While the provided search results do not offer explicit applications of this compound, they do provide some context clues regarding its potential uses.

- Antibacterial Research: Sulfonamides, which share structural similarities with the compound of interest, have demonstrated antibacterial activity . Some Schiff bases, prepared by condensation of sulfonamides like sulfamethoxypyridazine, exhibit antibacterial effects . Further research could explore whether this compound possesses similar antibacterial properties .

- Molecular Docking Studies: Research has shown that synthesized compounds containing sulfonamide moieties can bind to the active site of DNA gyrase . Molecular docking studies could be performed to investigate the binding mode of this compound with DNA gyrase or other relevant biological targets .

- Anti-diabetic Agents: Pyrazole-tetrazole-based hybrid compounds have shown potential as anti-diabetic agents . Further investigation may reveal that this compound, perhaps when combined with pyrazole or tetrazole, could also possess anti-diabetic properties .

Safety and Hazards

It is important to note that 4,6-Dimethylpyrimidine-2-sulfonamide, a related compound, has known hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to several analogues (Table 1):

Key Observations :

- The amino-substituted analogue () lacks the electron-withdrawing methanesulfonamido group, which may reduce its acidity and alter binding interactions with targets .

- The triazole-galactose derivative () demonstrates how hydrophilic substituents (e.g., sugars) improve aqueous solubility, a critical factor for bioavailability .

Therapeutic Potential

- Antimicrobial Activity : Sulfonamides historically target dihydropteroate synthase (DHPS). The pyrimidinyl group in the target compound may mimic pterin substrates, though activity depends on substituent compatibility .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure combines a pyrimidine moiety with sulfonamide functionalities, which are known for their diverse pharmacological properties.

Chemical Structure

The compound can be described by the following chemical structure:

- Chemical Formula : C₁₃H₁₅N₃O₄S₂

- Molecular Weight : 319.41 g/mol

Biological Activity Overview

Sulfonamide derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Sulfonamides are primarily known for their antibacterial properties. They work by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial growth and replication.

- Antitumor Activity : Recent studies indicate that certain sulfonamide derivatives can reduce cell viability in cancer cell lines, suggesting potential anticancer properties.

Antimicrobial Properties

Research has shown that compounds similar to this compound can effectively inhibit various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 0.014 |

| Compound 2 | Enterococcus faecalis | 0.156 |

| This compound | Escherichia coli | TBD |

These results indicate that the compound may possess significant antibacterial activity, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : HT-29 (colorectal adenocarcinoma), LN229 (glioblastoma)

- Concentration : Significant reductions in cell viability were observed at concentrations as low as 5 µg/mL after 24 hours of exposure.

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on LN229 cells:

| Time (h) | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| 24 | 5 | 30 ± 5 (p < 0.0001) |

| 48 | 1.6 | 15 ± 3 (p < 0.0001) |

These findings suggest that the compound may induce significant apoptosis in cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in folate synthesis.

- Interaction with Cellular Targets : Studies suggest that these compounds may also interact with mitochondrial pathways and other cellular targets, leading to apoptosis in cancer cells.

Toxicological Profile

While the biological activity is promising, it is crucial to assess the toxicity profile of this compound:

- Potential Toxicities : Some studies indicate possible mitochondrial and hepatic toxicities associated with sulfonamide derivatives.

Q & A

Basic: What are the standard synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide, and how are intermediates characterized?

Answer:

The synthesis typically involves sequential sulfonylation and coupling reactions. A common route starts with 4,6-dimethylpyrimidin-2-amine, which reacts with 4-methanesulfonylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide linkage . Key intermediates, such as the sulfonyl chloride precursor, are characterized using FT-IR (to confirm sulfonamide C=O and S=O stretches at ~1350–1150 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic proton environments and methyl group integration) . Purity is assessed via HPLC with a C18 column (acetonitrile/water gradient) .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer:

Single-crystal X-ray diffraction is the gold standard. Data collection uses a diffractometer (e.g., Saturn724) with Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXD for solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . Hydrogen bonding networks (e.g., N–H⋯N interactions stabilizing the pyrimidine ring) are visualized using ORTEP or Mercury . Example parameters: monoclinic P21/c space group, Z = 4, β = 106.4°, V = 1628.0 ų .

Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved for sulfonamide derivatives?

Answer:

Contradictions often arise from assay conditions or structural nuances. A systematic approach includes:

- Dose-response curves : Test across concentrations (1–100 µM) to identify IC₅₀ trends .

- Enzyme-specific assays : Compare inhibition of carbonic anhydrase (anti-inflammatory target) vs. dihydrofolate reductase (antimicrobial target) .

- Computational docking : Use AutoDock Vina to model ligand-enzyme interactions. For example, the nitro group in derivatives enhances binding to hydrophobic pockets in HIV integrase .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methyl with nitro) and correlate with activity .

Advanced: What strategies optimize reaction yields while minimizing byproducts in sulfonamide synthesis?

Answer:

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

- Workup protocols : Extract unreacted amines with dilute HCl (pH 3–4) before crystallization .

Yields typically range from 65–85%, with purity >95% confirmed by LC-MS .

Advanced: How can computational methods complement experimental data in studying this compound’s mechanism of action?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For corrosion inhibition, higher HOMO energy correlates with electron donation to metal surfaces .

- Molecular Dynamics (MD) : Simulate binding stability in enzyme pockets (e.g., 100 ns simulations for HIV integrase) .

- QSAR models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .

- Spectroscopic validation : Compare computed IR/NMR spectra with experimental data to confirm conformers .

Basic: What analytical techniques are critical for assessing purity and stability of this sulfonamide?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .

- UV-Vis Spectroscopy : Monitor λmax shifts in acidic/basic conditions to assess photostability .

- Stability studies : Store samples at 25°C/60% RH for 4 weeks; analyze degradation via HPLC-DAD .

- Mass Spectrometry : Confirm molecular ion ([M+H]+) and rule out adducts .

Advanced: How do structural modifications (e.g., nitro vs. methyl groups) alter this compound’s physicochemical properties?

Answer:

Advanced: What experimental designs validate synergistic effects between this compound and other therapeutics?

Answer:

- Checkerboard assays : Test combinations with antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .

- Isobolograms : Plot dose-response curves to distinguish additive vs. synergistic effects .

- In vivo models : Use murine infection models to assess co-administration efficacy (e.g., reduced bacterial load by 3-log vs. monotherapy) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.